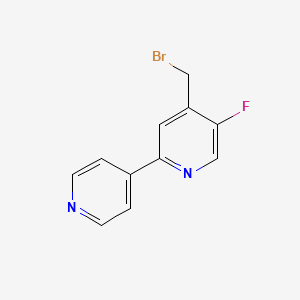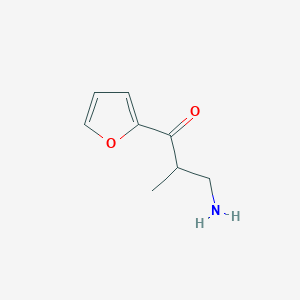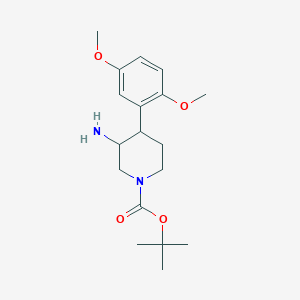
4-(Bromomethyl)-5-fluoro-2,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core substituted with bromomethyl and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 5-fluoro-2,4’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-fluoro-2,4’-bipyridine in an appropriate solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by column chromatography to obtain 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine.
Industrial Production Methods
Industrial production methods for 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine may involve similar synthetic routes but are typically optimized for larger scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Products include substituted bipyridines with various functional groups.
Oxidation: Products include 4-(formylmethyl)-5-fluoro-2,4’-bipyridine or 4-(carboxymethyl)-5-fluoro-2,4’-bipyridine.
Cross-Coupling Reactions: Products include bipyridine derivatives with extended conjugation or additional aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Coordination Chemistry: The bipyridine core can act as a ligand for metal complexes, which are useful in catalysis and materials science.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine depends on its application. In medicinal chemistry, the compound may interact with specific biological targets, such as enzymes or receptors, through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the fluoro group can enhance binding affinity through electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar structure but lacks the fluoro group, which may affect its reactivity and binding properties.
5-Fluoro-2,4’-bipyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-5-fluoro-2,4’-bipyridine: Similar to 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine but with a chloromethyl group, which may have different reactivity and selectivity.
Uniqueness
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine is unique due to the presence of both bromomethyl and fluoro groups, which provide a combination of reactivity and electronic properties that can be exploited in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H8BrFN2 |
|---|---|
Molekulargewicht |
267.10 g/mol |
IUPAC-Name |
4-(bromomethyl)-5-fluoro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-6-9-5-11(15-7-10(9)13)8-1-3-14-4-2-8/h1-5,7H,6H2 |
InChI-Schlüssel |
PQKAWYPERQBVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC=C(C(=C2)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)



![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)


